molecular formula C14H17N3O2 B3082735 N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide CAS No. 1134334-53-4

N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Cat. No. B3082735
CAS RN: 1134334-53-4
M. Wt: 259.3 g/mol
InChI Key: GQVFHMNVNUYXEO-UHFFFAOYSA-N
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Description

N-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, or N-Formimidoyl-5-methoxy-1-methyl-1H-indole-3-yl-N,N-dimethylimidazole (FMID), is a novel synthetic compound with potential applications in scientific research. It has been studied for its potential use in the synthesis of new drug compounds, as well as its potential to act as an inhibitor of certain enzymes. Additionally, its ability to act as a proton donor or acceptor has been explored in various biochemical and physiological studies.

Scientific Research Applications

Antitumor Agents

Research has explored compounds like N-methylformamide, a close relative of N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, for their antitumor properties. Labelled versions of N-methylformamide have been developed for use in cancer research, emphasizing the potential of similar compounds in oncology studies (Threadgill & Gate, 1983).

Metabolism and Toxicology

Studies on the metabolism of related compounds, such as N,N-dimethylformamide, reveal insights into their metabolic pathways. For example, N,N-dimethylformamide's major urinary metabolite in mice is N-(hydroxymethyl)-N-methylformamide, showing how similar compounds might be metabolized in biological systems (Kestell et al., 1986).

Receptor Agonists

Certain indol-3-yl compounds, structurally related to the compound , have been investigated as formyl peptide receptor-2 (FPR2) agonists. These findings suggest potential applications of N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide in modulating inflammatory reactions (Lacivita et al., 2015).

Synthesis of Indoles and Oxindoles

Research on the synthesis of indoles and oxindoles from related compounds offers insights into potential synthetic applications. This can be relevant in the development of new chemical entities or intermediates (Clark et al., 1991).

Vilsmeier Formylation

The Vilsmeier formylation of nucleophilic aromatic compounds, including indoles, with reagents like N,N-dimethylformamide, suggests potential chemical reactions involving N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide in synthetic chemistry (Downie et al., 1993).

Diabetes Drug Synthesis

Similar compounds have been utilized in the synthesis of drugs for diabetes, indicating potential pharmaceutical applications (Sawai et al., 2010).

Binding Studies for Sigma-2 Receptors

Research involving similar compounds in binding studies for sigma-2 receptors points towards possible applications in neuropharmacology or cancer research (Xu et al., 2005).

Gastrin Releasing Peptide Receptor Antagonists

Compounds with a similar indol-3-yl structure have been investigated as gastrin releasing peptide receptor antagonists, suggesting potential applications in cancer therapy (Moody et al., 2003).

properties

IUPAC Name

N'-(2-formyl-5-methoxy-1-methylindol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16(2)9-15-14-11-7-10(19-4)5-6-12(11)17(3)13(14)8-18/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVFHMNVNUYXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1C=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
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N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
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N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
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N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
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N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 6
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N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

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